molecular formula C20H24N2O3 B1457894 N-Cbz-N'-tert-butyl-DL-phenylglycinamide CAS No. 1400644-17-8

N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Cat. No.: B1457894
CAS No.: 1400644-17-8
M. Wt: 340.4 g/mol
InChI Key: OIKHVRLRILOSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Cbz-N'-tert-butyl-DL-phenylglycinamide is a compound of interest in medicinal chemistry due to its potential bioactivity and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a tert-butyl substituent. The structural formula can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}

This compound exhibits characteristics that influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A-549 (lung), MCF-7 (breast), and PC-3 (prostate) at micromolar concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A-5495.2
MCF-74.8
PC-36.1

The cytotoxic effects are primarily attributed to the compound's ability to induce apoptosis through the disruption of sphingolipid metabolism, specifically by inhibiting sphingomyelin synthase (SMS). This results in an accumulation of ceramides, which are known to promote apoptotic pathways .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting pro-inflammatory cytokines and mediators such as NF-κB and COX-2, which play critical roles in inflammatory processes . These findings suggest potential applications in treating inflammatory diseases.

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it was most effective against breast cancer cells, leading researchers to propose further investigation into its use as an anticancer agent .

In Vivo Studies

In vivo studies using rodent models have demonstrated the compound's ability to reduce tumor growth without significant toxicity at therapeutic doses. These findings support the potential for clinical applications in oncology .

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Recent studies have highlighted the potential of phenylglycinamide derivatives, including N-Cbz-N'-tert-butyl-DL-phenylglycinamide, in the development of new anticonvulsant drugs. These compounds exhibit multimodal mechanisms of action, particularly through antagonism of TRPV1 channels, which are implicated in seizure activity. For instance, derivatives designed as hybrids integrating structural features from known TRPV1 antagonists have shown promising results in preclinical models for epilepsy and pain management .

Analgesic Properties
The compound has also been investigated for its analgesic properties. Research indicates that certain phenylglycinamide derivatives can effectively decrease nociceptive responses in various pain models, suggesting a potential therapeutic application in treating chronic pain conditions . The ability to modulate multiple ion channels (e.g., TRPV1, sodium channels) enhances their efficacy as analgesics .

Synthetic Methodologies

Amidation Reactions
this compound serves as a versatile intermediate in synthetic organic chemistry. A notable application is its use in one-pot amidation reactions, which allow for the efficient transformation of N-Cbz-protected amines into their corresponding amides. This method utilizes Grignard reagents and has been demonstrated to yield high conversions and selectivity .

Reaction Type Conditions Yield (%)
One-pot amidationN-Cbz-protected amines with Grignard85-90
Synthesis of amidesUsing 2-chloropyridine and anhydrideHigh yield

Case Study 1: Anticonvulsant Development

A focused combinatorial chemistry approach was applied to develop novel phenylglycinamide derivatives aimed at enhancing antiseizure activity. The study indicated that these compounds not only inhibited TRPV1 but also affected sodium and calcium currents, demonstrating a multi-targeted mechanism that could lead to effective treatments for epilepsy .

Case Study 2: Pain Management

In another study, a series of phenylglycinamide derivatives were tested for their analgesic effects in formalin-induced pain models. The results showed that compounds with specific structural modifications exhibited significant reductions in pain response, indicating their potential as new analgesics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Cbz-N'-tert-butyl-DL-phenylglycinamide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via sequential protection of amine groups using benzyloxycarbonyl (Cbz) and tert-butyl (Boc) groups. A two-step approach involves:

Cbz Protection : React DL-phenylglycinamide with benzyl chloroformate (Cbz-Cl) in a basic medium (e.g., NaHCO₃ or Et₃N) to form the N-Cbz intermediate.

Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) under similar basic conditions .

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >97% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regioselective protection. Key signals: tert-butyl protons (1.2–1.4 ppm singlet) and Cbz aromatic protons (7.2–7.4 ppm multiplet) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~380–390) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch from carbamate groups) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the coupling efficiency of N-Cbz-protected intermediates in peptide synthesis?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of protected intermediates. For coupling reactions (e.g., amide bond formation), DMF improves reagent activation but may require rigorous drying to prevent hydrolysis .
  • Catalyst Optimization : Pd-C (10% w/w) under H₂ gas is effective for Cbz deprotection, but residual catalyst can lead to side reactions. Alternative methods include TFA-mediated Boc deprotection (20–50% v/v in DCM) for orthogonal group removal .
  • Data Contradiction Note : Conflicting yields (e.g., 60–85%) may arise from trace moisture in solvents. Use molecular sieves or anhydrous MgSO₄ during synthesis .

Q. What strategies mitigate racemization during the synthesis of DL-phenylglycinamide derivatives?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce base-induced racemization (e.g., using DPPA or HOBt/EDC coupling agents) .
  • Chiral HPLC Analysis : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA column). Racemization >5% may require switching to milder bases (e.g., DIEA instead of Et₃N) .

Q. How stable is this compound under acidic/basic conditions, and how can degradation pathways be analyzed?

  • Methodological Answer :

  • Stability Testing :
  • Acidic Conditions : Expose to 1M HCl (25°C, 24h). Boc groups hydrolyze faster than Cbz; monitor via TLC (Rf shift).
  • Basic Conditions : Test in 0.1M NaOH (25°C, 6h). Cbz groups are base-stable, but tert-butyl esters may degrade .
  • Degradation Analysis : Use LC-MS to identify fragments (e.g., m/z 123 [tert-butyl cation] or m/z 91 [benzyl cation]) .

Q. Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in reported melting points (e.g., 123–124°C vs. broader ranges) for N-Cbz-N'-tert-butyl derivatives?

  • Methodological Answer :

  • Recrystallization Solvent : Variations in solvent polarity (e.g., EtOAc vs. MeOH) can alter crystal packing, affecting melting points. Standardize using a single solvent system .
  • Impurity Screening : Trace solvents (e.g., DMF) may depress melting points. Perform elemental analysis (C, H, N) to confirm purity .

Q. Why do coupling reactions with this compound yield unexpected byproducts, and how can they be identified?

  • Methodological Answer :

  • Byproduct Identification : Use preparative TLC or HPLC to isolate byproducts. Characterize via 2D NMR (COSY, HSQC) to identify cross-peaks from undesired adducts (e.g., dimerization or overprotection) .
  • Preventive Measures : Pre-activate carboxyl components (e.g., using HATU) to minimize competing reactions. Limit reaction time to <12h .

Properties

IUPAC Name

benzyl N-[2-(tert-butylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)22-18(23)17(16-12-8-5-9-13-16)21-19(24)25-14-15-10-6-4-7-11-15/h4-13,17H,14H2,1-3H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKHVRLRILOSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N-Cbz-N'-tert-butyl-DL-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N-Cbz-N'-tert-butyl-DL-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.